molecular formula C22H15N5O2 B2516765 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one CAS No. 1291862-43-5

4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Cat. No. B2516765
CAS RN: 1291862-43-5
M. Wt: 381.395
InChI Key: ISGJQGKLXBIGEE-UHFFFAOYSA-N
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Description

The compound "4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one" is a derivative of phthalazin-1(2H)-one, which is a scaffold that has been extensively studied due to its potential biological activities. The compound features a phthalazine core, which is a bicyclic system consisting of a benzene ring fused to a pyridazine ring. This core is further modified by the presence of a 1,2,4-oxadiazole ring and a pyridinyl group, which are known to impart significant biological properties to molecules.

Synthesis Analysis

The synthesis of phthalazin-1(2H)-one derivatives typically involves the condensation of phthalic anhydride with other reagents. In the context of the provided papers, the synthesis of related compounds has been achieved through multi-component reactions. For instance, a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been described using basic ionic liquids as catalysts under ambient and solvent-free conditions, yielding excellent results . Another study reports the synthesis of 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates through a one-pot reaction involving hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and cyclic anhydrides . These methods highlight the versatility and efficiency of synthesizing phthalazine derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of multiple heterocyclic rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The presence of a 1,3,4-oxadiazole ring is particularly noteworthy, as this moiety is known for its contribution to the stability and biological activity of the compounds . The molecular structure is further characterized by spectral data, which is essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Phthalazin-1(2H)-one derivatives can undergo various chemical reactions due to the presence of reactive sites within their structure. The studies provided do not detail specific reactions for the compound "this compound," but they do suggest that the phthalazine core can be functionalized through different synthetic routes, leading to a wide array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure. The presence of heteroatoms within the rings can affect properties such as solubility, melting point, and stability. The antimicrobial activity of some derivatives has been demonstrated, indicating that these compounds can interact effectively with biological systems . Additionally, the incorporation of 1,3,4-oxadiazole and 1,2,3-triazoles has been shown to enhance anticancer activity, as evidenced by computational docking analysis and biological assays . These properties are crucial for the development of new pharmaceutical agents and highlight the importance of detailed physicochemical characterization in drug design.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research has shown that derivatives of phthalazinone exhibit significant antimicrobial and antiviral activities. For example, a study by El-Hashash et al. (2012) synthesized new derivatives and assessed their antimicrobial effectiveness, indicating potential applications in combating microbial infections (El-Hashash et al., 2012). Another study by Salem et al. (2013) extended this work by evaluating the antiviral capabilities of these compounds, further broadening their potential therapeutic applications (Salem et al., 2013).

Anti-inflammatory Activity

Some derivatives have also been explored for their anti-inflammatory properties. For instance, research by Abd Alla et al. (2010) synthesized new phthalazinone compounds and tested their anti-inflammatory activities, identifying several compounds with promising efficacy compared to standard treatments (Abd Alla et al., 2010).

Heterocyclic Compound Development

The synthesis and characterization of phthalazinone derivatives have contributed significantly to the field of heterocyclic chemistry. Studies have focused on creating novel heterocyclic systems with potential biological activities. For example, the work by Wang et al. (2006) under microwave irradiation conditions has opened new pathways for the efficient synthesis of substituted 1,3,4-oxadiazoles, showcasing the versatility of phthalazinone derivatives in the development of new heterocyclic compounds (Wang et al., 2006).

properties

IUPAC Name

2-(4-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c1-14-9-11-15(12-10-14)27-22(28)17-7-3-2-6-16(17)19(25-27)21-24-20(26-29-21)18-8-4-5-13-23-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGJQGKLXBIGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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